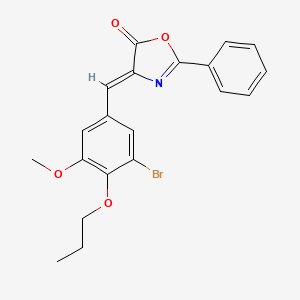
N-(4-methoxy-2-methylphenyl)ethanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methoxy-2-methylphenyl)ethanesulfonamide, commonly known as MES, is a sulfonamide compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in water and ethanol. MES is commonly used as a buffer in biological and biochemical experiments due to its unique physicochemical properties.
作用機序
MES acts as a buffer by accepting or donating protons, depending on the pH of the solution. It has a pKa value of 7.1, which makes it an effective buffer at a pH range of 6.1-8.1. MES has a unique buffering capacity that allows it to maintain a stable pH even in the presence of strong acids or bases.
Biochemical and Physiological Effects
MES has been shown to have minimal effects on biological systems. It is non-toxic and does not interfere with enzyme activity or other biochemical processes. MES has been used in the study of various biological systems, including the nervous system, cardiovascular system, and immune system.
実験室実験の利点と制限
MES has several advantages as a buffering agent in lab experiments. It has a unique buffering capacity that allows it to maintain a stable pH even in the presence of strong acids or bases. It is also non-toxic and does not interfere with enzyme activity or other biochemical processes. However, MES has some limitations as well. It is not effective as a buffer at pH values outside of its optimal range, and it can interfere with some types of assays.
将来の方向性
There are several future directions for the use of MES in scientific research. One potential area of research is the development of new buffering agents with improved properties. Another area of research is the use of MES in the study of drug interactions and toxicity. MES could also be used in the development of new drugs and therapies for various diseases and conditions.
In conclusion, N-(4-methoxy-2-methylphenyl)ethanesulfonamide, or MES, is a sulfonamide compound that has been widely used in scientific research as a buffering agent. It has a unique buffering capacity that allows it to maintain a stable pH even in the presence of strong acids or bases. MES has minimal effects on biological systems and has several advantages as a buffering agent in lab experiments. There are several future directions for the use of MES in scientific research, including the development of new buffering agents and the study of drug interactions and toxicity.
合成法
MES can be synthesized through a simple two-step reaction. The first step involves the reaction of 4-methoxy-2-methylphenol with chloroacetyl chloride in the presence of triethylamine to form N-(4-methoxy-2-methylphenyl)acetamide. The second step involves the reaction of N-(4-methoxy-2-methylphenyl)acetamide with sodium sulfite and sulfuric acid to form MES.
科学的研究の応用
MES has been widely used in scientific research as a buffering agent in various biochemical and physiological experiments. It is commonly used to maintain a constant pH in solutions and to stabilize enzymes and other biomolecules. MES has been used in the study of protein-protein interactions, enzyme kinetics, and cell signaling pathways.
特性
IUPAC Name |
N-(4-methoxy-2-methylphenyl)ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3S/c1-4-15(12,13)11-10-6-5-9(14-3)7-8(10)2/h5-7,11H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFEIBJKTGSNQLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=C(C=C(C=C1)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-methylbenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-3-carboxylic acid](/img/structure/B5409485.png)
![5-(2-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}-5-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5409488.png)
![1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-[(5-chloro-2-thienyl)sulfonyl]piperazine](/img/structure/B5409499.png)
![N~4~-{4-[(diethylamino)sulfonyl]phenyl}-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide](/img/structure/B5409523.png)
![N-(2,3-dihydro-1,4-benzodioxin-5-yl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5409527.png)
![4-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5409537.png)
![N-[1-(7-acetyl-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)pyrrolidin-3-yl]acetamide](/img/structure/B5409546.png)
![N~1~-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-N~2~-methylglycinamide](/img/structure/B5409550.png)
![4-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5409552.png)
![5-[(5-methyl-2-thienyl)methylene]-1-(tetrahydro-2-furanylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5409555.png)
![2-methoxy-N-{5-[(phenylthio)methyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5409564.png)
![N,N,N',N'-tetramethyl-7-{[2-(methylamino)-5-pyrimidinyl]carbonyl}-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4-diamine](/img/structure/B5409576.png)
![N-(1-{[(4-acetylphenyl)amino]carbonyl}-2-phenylvinyl)-2-chlorobenzamide](/img/structure/B5409583.png)
